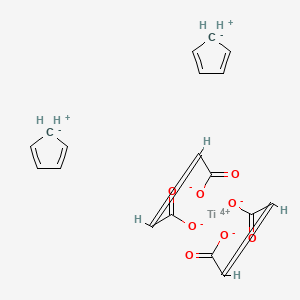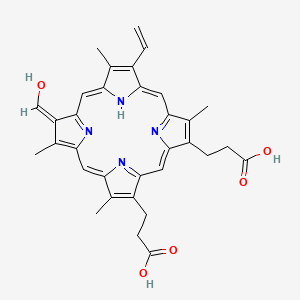
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) is a complex organometallic compound that has garnered significant interest in various fields of science and industry. This compound is characterized by the presence of titanium in its +4 oxidation state, coordinated with (E)-But-2-enedioate, cyclopenta-1,3-diene, and hydron. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) typically involves the reaction of titanium tetrachloride with (E)-But-2-enedioate and cyclopenta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is further oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, where the titanium center is reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides.
Wissenschaftliche Forschungsanwendungen
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Biology: In biological research, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent.
Medicine: The compound’s unique properties make it a candidate for use in medical imaging and diagnostic applications.
Industry: In industrial applications, the compound is used in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) involves the interaction of the titanium center with various molecular targets and pathways. The titanium center can coordinate with different ligands, leading to the formation of reactive intermediates that facilitate various chemical reactions. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) include other titanium-based organometallic compounds such as:
Titanocene dichloride: A well-known titanium compound used in various catalytic applications.
Titanium tetraisopropoxide: Commonly used as a precursor in the synthesis of titanium dioxide nanoparticles.
Titanium(IV) oxide: Widely used as a pigment and in photocatalytic applications.
Uniqueness
What sets (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) apart from these similar compounds is its unique combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both (E)-But-2-enedioate and cyclopenta-1,3-diene ligands allows for versatile coordination chemistry and the formation of various reactive intermediates.
Eigenschaften
CAS-Nummer |
83525-76-2 |
|---|---|
Molekularformel |
C18H16O8Ti |
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) |
InChI |
InChI=1S/2C5H5.2C4H4O4.Ti/c2*1-2-4-5-3-1;2*5-3(6)1-2-4(7)8;/h2*1-5H;2*1-2H,(H,5,6)(H,7,8);/q2*-1;;;+4/p-2/b;;2-1+;2-1-; |
InChI-Schlüssel |
XMYAVRXTFLZELG-VNKKNNBQSA-L |
SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ti+4] |
Isomerische SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Ti+4] |
Kanonische SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ti+4] |
Synonyme |
TBHM titanocene bis(hydrogenmaleinate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)



![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)

![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)
![(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1237045.png)
![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)



![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)

